molecular formula C16H20N2O3 B4817338 N-[1-(4-ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide CAS No. 925058-78-2

N-[1-(4-ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B4817338
CAS No.: 925058-78-2
M. Wt: 288.34 g/mol
InChI Key: UKQASIKBAKNAIG-UHFFFAOYSA-N
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Description

N-[1-(4-Ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound of significant interest in scientific research, particularly within the field of immunology. Isoxazole derivatives are recognized as an important source of valuable agents designed to treat diseases of different etiologies, with recent studies highlighting their potent immunoregulatory properties . These compounds are frequently investigated for their immunosuppressive and anti-inflammatory activities in various experimental models, demonstrating bioactivity at low doses and with low toxicity profiles . Researchers value this class of compounds for its potential to modulate immune functions. Isoxazole derivatives have been shown to inhibit the proliferative response of immune cells, suppress the humoral immune response, and inhibit the production of key pro-inflammatory cytokines such as TNF-α . The mechanism of action for specific analogs can involve the induction of a pro-apoptotic pathway, characterized by strong increases in the expression of caspases and Fas in certain cell lines . Furthermore, structural modifications to the core isoxazole scaffold can lead to unexpected and diverse biological activities, making it a versatile structure for the development of new research agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-5-20-14-8-6-13(7-9-14)10(2)17-16(19)15-11(3)18-21-12(15)4/h6-10H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQASIKBAKNAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175082
Record name N-[1-(4-Ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925058-78-2
Record name N-[1-(4-Ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925058-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(4-Ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide typically involves the cycloaddition reaction of appropriate precursors. One common method involves the reaction of 4-ethoxyphenylacetonitrile with 3,5-dimethyl-4-isoxazolecarboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry and Synthesis

N-[1-(4-ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide serves as a valuable intermediate in organic synthesis. Its structure allows for the development of novel derivatives with enhanced properties. Researchers have utilized this compound in various synthetic pathways, particularly in the formation of isoxazole derivatives that exhibit diverse biological activities .

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
Cross-CouplingUsed as a ligand in palladium-catalyzed reactions
CyclizationForms new isoxazole derivatives
Multi-componentInvolved in complex synthesis reactions

Biological Activities

Research has indicated that this compound possesses various biological properties, making it a candidate for therapeutic applications.

Potential Biological Activities:

  • Antimicrobial Properties: Studies have shown that isoxazole derivatives can inhibit bacterial growth, suggesting potential use as antimicrobial agents .
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate immune responses and reduce inflammation in animal models .
  • Regulation of Immune Functions: Isoxazole derivatives have been reported to influence cytokine production and immune cell proliferation, indicating their role in immunotherapy .

Medicinal Chemistry Applications

This compound has been explored for its therapeutic potential in treating various diseases:

Anti-inflammatory Agents

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests its potential application in treating conditions like arthritis and other inflammatory disorders .

Anticancer Research

Emerging studies indicate that isoxazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular pathways .

Industrial Applications

In addition to its scientific and medicinal applications, this compound finds utility in industrial processes:

Material Science

The compound can be utilized in the development of advanced materials due to its unique chemical structure. It may serve as a precursor for synthesizing polymers or other functional materials that require specific thermal or mechanical properties .

Chemical Manufacturing

In chemical manufacturing, this compound can act as an intermediate for producing fine chemicals or pharmaceuticals, streamlining the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Alkoxy-Substituted Benzamide Derivatives ()

Compounds listed in share a benzamide backbone with varying alkoxy substituents on the phenyl group. Key structural analogs include:

  • N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (methoxy substituent).
  • N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (ethoxy substituent).
  • N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide (propoxy substituent).

Comparison Highlights:

  • Substituent Effects : The alkoxy group (methoxy, ethoxy, propoxy) influences lipophilicity and steric bulk. Ethoxy (C₂H₅O) offers moderate lipophilicity compared to methoxy (CH₃O, less lipophilic) and propoxy (C₃H₇O, more lipophilic). This variation impacts solubility and membrane permeability .
  • Electronic Properties : Larger alkoxy groups (e.g., propoxy) may donate less electron density via resonance compared to smaller groups (methoxy), altering reactivity in electrophilic substitution or hydrogen bonding .

Table 1: Substituent Comparison in Benzamide Derivatives

Compound Alkoxy Group Molecular Formula (Representative) Hypothetical logP*
Methoxy Analog -OCH₃ C₂₆H₂₇N₃O₅ ~2.8
Ethoxy Analog (Target) -OC₂H₅ C₂₇H₂₉N₃O₅ ~3.2
Propoxy Analog -OC₃H₇ C₂₈H₃₁N₃O₅ ~3.6

*logP values estimated via fragment-based methods.

Benzimidazole Derivatives ()

Etometazen (5-methyl etazene) and related benzimidazole derivatives, such as 2-[2-(4-ethoxyphenyl)-5-methyl-1H-benzimidazol-1-yl]-N,N-diethyl-ethylamine , feature a benzimidazole core substituted with ethoxyphenyl and alkylamine groups.

Comparison Highlights:

  • Heterocyclic Core: Benzimidazoles are fused bicyclic systems (benzene + imidazole), offering greater aromaticity and planarity compared to the monocyclic isoxazole. This may enhance DNA intercalation or protein binding in biological systems .

Gadolinium-Based Contrast Agent ()

Gadoxetate Disodium (CAS-135326-22-6) contains a 4-ethoxyphenyl group but is a gadolinium complex used as a magnetic resonance imaging (MRI) contrast agent.

Comparison Highlights:

Computational Insights and Reactivity ()

Density functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (), could predict thermochemical properties (e.g., atomization energies) and electronic descriptors (electronegativity, hardness) for these compounds. For example:

  • Electrophilicity : The isoxazole ring’s electron-deficient nature (due to adjacent electronegative atoms) may increase susceptibility to nucleophilic attack compared to benzimidazoles .
  • Solvent Effects: Ethoxy and propoxy groups may enhance solubility in nonpolar solvents, as suggested by conceptual DFT-based solvent effect models .

Q & A

Q. What are the common synthetic routes for N-[1-(4-ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide?

The compound is typically synthesized via coupling reactions between substituted isoxazole carboxylic acids and amine derivatives. For example, carboxamide formation can be achieved using coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in the presence of DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) as a solvent (similar to procedures in ). Key steps include:

  • Activation of the carboxylic acid (e.g., 3,5-dimethyl-4-isoxazolecarboxylic acid) with HBTU.
  • Reaction with the amine component (e.g., 1-(4-ethoxyphenyl)ethylamine).
  • Purification via silica gel chromatography and recrystallization (e.g., using methanol/2-propanol mixtures) .

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization includes:

  • NMR spectroscopy (1H and 13C) to verify substituent positions and stereochemistry.
  • Melting point determination to assess purity (e.g., sharp melting points between 155–165°C indicate high crystallinity, as seen in ).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC to quantify purity (>95% is typical for biological assays) .

Q. What are the primary biological targets or activities reported for this compound?

While direct data on this compound is limited, structurally related isoxazole carboxamides are studied as acetyl-CoA carboxylase (ACC) inhibitors () or GABA transporter modulators (). Assays include:

  • Enzyme inhibition assays (e.g., ACC activity measured via malonyl-CoA production).
  • Cell-based viability tests to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Key variables to test:

  • Coupling agent efficiency : Compare HBTU vs. EDC/HOBt for cost-effectiveness.
  • Solvent effects : Test polar aprotic solvents (DMF vs. acetonitrile) for solubility and side-product formation.
  • Temperature control : Lower temperatures (0–5°C) may reduce byproducts during amine coupling ().
  • Workup protocols : Optimize extraction solvents (e.g., diethyl ether vs. ethyl acetate) and crystallization conditions .

Q. How should researchers address contradictory biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ACC inhibition assays using identical ATP concentrations and incubation times).
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours).
  • Structural analogs : Compare activity of this compound with its methyl or trifluoromethyl derivatives to isolate substituent effects ().

Q. What computational methods are suitable for predicting binding modes with ACC?

  • Molecular docking : Use Surflex-Dock or AutoDock Vina with ACC crystal structures (PDB: 3GID) to predict binding poses.
  • MD simulations : Perform 100 ns molecular dynamics runs to assess binding stability (e.g., root-mean-square deviation <2 Å).
  • Free energy calculations : Apply MM-GBSA to rank ligand binding affinities ().

Methodological Challenges

Q. How can researchers resolve low solubility in aqueous buffers during biological assays?

Strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Pro-drug design : Synthesize phosphate or ester derivatives for improved bioavailability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles ().

Q. What analytical techniques are recommended for detecting degradation products?

  • LC-MS/MS : Monitor degradation under accelerated conditions (40°C/75% RH).
  • Forced degradation studies : Expose the compound to heat, light, and oxidative stress (H2O2) to identify labile groups (e.g., isoxazole ring stability) .

Data Interpretation

Q. How should researchers analyze structure-activity relationships (SAR) for ACC inhibition?

  • Substituent variation : Compare IC50 values of analogs with modifications at the 4-ethoxyphenyl or isoxazole-methyl groups ().
  • cLogP analysis : Correlate lipophilicity (calculated via ChemDraw) with cellular permeability.
  • 3D-QSAR models : Use CoMFA or CoMSIA to map steric/electronic requirements for potency .

Q. What statistical methods validate enzyme inhibition data reproducibility?

  • Dose-response curves : Fit data using a four-parameter logistic equation (GraphPad Prism).
  • Error analysis : Report SEM (standard error of the mean) from triplicate experiments.
  • Blind controls : Include reference inhibitors (e.g., TOFA for ACC) in each assay plate .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-ethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

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